![molecular formula C18H18N2O3S2 B2524981 N-(3-氰基-6-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)-2-(苯磺酰基)乙酰胺 CAS No. 895458-38-5](/img/structure/B2524981.png)

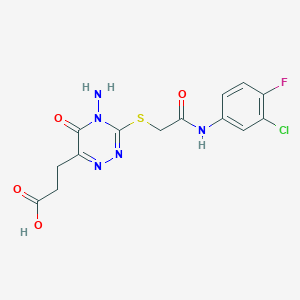

N-(3-氰基-6-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)-2-(苯磺酰基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

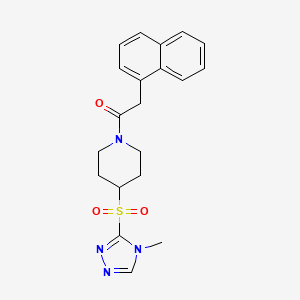

The compound N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide is a heterocyclic compound that is derived from the tetrahydrobenzo[b]thiophene moiety. This class of compounds has been the subject of research due to their potential antitumor activities and their ability to be synthesized into various heterocyclic derivatives with diverse biological activities.

Synthesis Analysis

The synthesis of related compounds has been reported through the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with different reagents. For instance, ethyl cyanoacetate was used to synthesize 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which served as a key precursor for further chemical transformations . Another synthesis approach involved the acylation reaction of trifluoroacetic anhydride with a similar tetrahydrobenzo[b]thiophene derivative, showcasing the versatility of the core structure in forming various substituted compounds .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic methods, including IR, NMR, and MS, as well as elemental analysis and X-ray single-crystal diffraction. For example, X-ray diffraction analysis of a trifluoroacetamide derivative revealed that the cyclohexene ring adopts a half-chair conformation, and the thiophene ring is essentially planar .

Chemical Reactions Analysis

The chemical reactivity of the cyanoacetamido moiety in the tetrahydrobenzo[b]thiophene derivatives is quite diverse, allowing for the synthesis of a wide range of heterocyclic compounds. The reactions include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, leading to the formation of thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various functional groups, such as cyano, acetamide, and trifluoroacetamide, imparts different chemical behaviors and physical characteristics. The heterocyclic core of tetrahydrobenzo[b]thiophene provides a scaffold that can interact with biological targets, which is crucial for their potential as antitumor agents .

Antitumor Evaluation and Case Studies

The antitumor activities of these compounds have been evaluated in vitro using various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), CNS cancer (SF-268), liver (HEPG-2), colon (HCT116), prostate (PC3), and cervix (HELA) cells. Compounds derived from the tetrahydrobenzo[b]thiophene moiety have shown high inhibitory effects on cell proliferation. Specifically, certain derivatives have demonstrated cytocidal effects through the up-regulation of caspases-3 and -9, inhibition of metalloproteinases-2 and 9 (MMP 2&9), and suppression of HIF-1alpha and VEGF expressions, indicating their potential for inducing apoptosis, and inhibiting metastasis and angiogenesis in cancer cells .

科学研究应用

新型合成及抗肿瘤评估

一项研究探索了从 N-(3-氰基-6-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)-2-(苯磺酰基)乙酰胺中合成不同杂环衍生物的方法,从而得到具有噻吩、噻唑、吡唑、吡啶、嘧啶和香豆素环的化合物。这些衍生物对各种人类癌细胞系表现出很高的抗肿瘤活性,包括乳腺腺癌、非小细胞肺癌和中枢神经系统癌症,这突出了该化合物在癌症研究中的实用性 (Shams 等,2010)。

杂环化合物的抗菌评估

另一项研究计划合成了含有磺酰基部分的新型杂环化合物,用于抗菌应用。合成的化合物衍生自 N-(3-氰基-6-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)-2-(苯磺酰基)乙酰胺,表现出有希望的抗菌和抗真菌活性,表明它们作为抗菌剂的潜力 (Darwish 等,2014)。

抗疟疾和 COVID-19 药物研究

对 N-(苯磺酰基)乙酰胺衍生物的反应性研究导致了具有抗疟疾活性的化合物的合成。这些研究已扩展到评估它们对 COVID-19 的潜力,突出了 N-(3-氰基-6-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)-2-(苯磺酰基)乙酰胺衍生物在应对当代健康挑战方面的灵活性 (Fahim & Ismael,2021)。

酶抑制剂应用

该化合物已用于合成具有苯并二氧杂和乙酰胺部分的磺酰胺,对 α-葡萄糖苷酶和乙酰胆碱酯酶表现出显着的抑制活性。这项研究指出了其在开发治疗糖尿病和阿尔茨海默病等疾病的潜力 (Abbasi 等,2019)。

用于纺织整理的抗菌染料

该化合物还用于合成用于纺织整理的新型抗菌染料和染料前体。这些染料衍生自 N-(3-氰基-6-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)-2-(苯磺酰基)乙酰胺,表现出显着的抗菌活性,使其适用于染色和纺织整理应用 (Shams 等,2011)。

属性

IUPAC Name |

2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-12-7-8-14-15(10-19)18(24-16(14)9-12)20-17(21)11-25(22,23)13-5-3-2-4-6-13/h2-6,12H,7-9,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXSHJCRIZNEID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,4-Dimethylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524898.png)

![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitro-2-pyridinamine](/img/structure/B2524902.png)

![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2524904.png)

![3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2524905.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2524908.png)

![N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2524910.png)

![2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2524916.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2524918.png)

![(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2524919.png)